Dimethyl 1,2,6-trimethyl-4-(4-methyl-3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate Dimethyl 1,2,6-trimethyl-4-(4-methyl-3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15679023
InChI: InChI=1S/C19H22N2O6/c1-10-7-8-13(9-14(10)21(24)25)17-15(18(22)26-5)11(2)20(4)12(3)16(17)19(23)27-6/h7-9,17H,1-6H3
SMILES:
Molecular Formula: C19H22N2O6
Molecular Weight: 374.4 g/mol

Dimethyl 1,2,6-trimethyl-4-(4-methyl-3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

CAS No.:

Cat. No.: VC15679023

Molecular Formula: C19H22N2O6

Molecular Weight: 374.4 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 1,2,6-trimethyl-4-(4-methyl-3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate -

Specification

Molecular Formula C19H22N2O6
Molecular Weight 374.4 g/mol
IUPAC Name dimethyl 1,2,6-trimethyl-4-(4-methyl-3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate
Standard InChI InChI=1S/C19H22N2O6/c1-10-7-8-13(9-14(10)21(24)25)17-15(18(22)26-5)11(2)20(4)12(3)16(17)19(23)27-6/h7-9,17H,1-6H3
Standard InChI Key WKBPEDQFGAOFIG-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)C2C(=C(N(C(=C2C(=O)OC)C)C)C)C(=O)OC)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a 1,4-dihydropyridine core substituted with methyl groups at positions 1, 2, and 6. At position 4, a 4-methyl-3-nitrophenyl group introduces electron-withdrawing and steric effects, while ester functionalities at C-3 and C-5 (dimethyl carboxymethyl groups) modulate solubility and reactivity. The IUPAC name, dimethyl 1,2,6-trimethyl-4-(4-methyl-3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate, reflects this substitution pattern.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₉H₂₂N₂O₆
Molecular Weight374.4 g/mol
CAS NumberVC15679023
Lipophilicity (LogP)Estimated 3.2 (HyperChem)
Partial Atomic Charge (C=O)-0.45 (C-3), -0.43 (C-5)

Stereoelectronic Features

Computational studies on analogous DHPs suggest that the nitro group at C-3 of the phenyl ring creates a localized electron-deficient region, enhancing interactions with biological targets . The methyl substituents at C-1, C-2, and C-6 increase steric bulk, potentially influencing binding affinity and metabolic stability.

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a modified Hantzsch condensation, involving:

  • Condensation: Reaction of 4-methyl-3-nitrobenzaldehyde with methyl acetoacetate in methanol under reflux.

  • Cyclization: Ammonium acetate catalyzes the formation of the DHP ring, with simultaneous esterification .

  • Purification: Recrystallization from methanol-ethyl acetate yields the final product (60–85% purity) .

Reaction Scheme:

4-Methyl-3-nitrobenzaldehyde+2×methyl acetoacetateNH4OAc, MeOHDHP derivative\text{4-Methyl-3-nitrobenzaldehyde} + 2 \times \text{methyl acetoacetate} \xrightarrow{\text{NH}_4\text{OAc, MeOH}} \text{DHP derivative}

Challenges in Synthesis

  • Steric Hindrance: The 3-nitro and 4-methyl groups on the phenyl ring slow reaction kinetics, necessitating prolonged reflux (38–40 hours) .

  • Byproduct Formation: Competing pathways may generate regioisomers, requiring careful chromatographic separation.

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): Key signals include δ 2.13–2.30 ppm (methyl groups), δ 5.19 ppm (H-4 of DHP), and δ 7.32–7.68 ppm (aromatic protons) .

  • ¹³C NMR: Carbonyl carbons (C=O) resonate at ~168–170 ppm, consistent with ester functionalities.

Infrared (IR) Spectroscopy

Strong absorptions at 1685 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (asymmetric NO₂ stretch) confirm ester and nitro groups .

Mass Spectrometry

The molecular ion peak at m/z 374.4 aligns with the molecular weight, while fragments at m/z 242 (loss of COOCH₃) and 152 (nitrophenyl moiety) validate the structure.

Computational Insights and Structure-Activity Relationships

Partial Atomic Charge (PAC) Analysis

Gaussian optimization reveals that the C-3 and C-5 carbonyl carbons bear partial charges of -0.45 and -0.43, respectively . These electronegative centers facilitate hydrogen bonding with target proteins, a trait shared with antitubercular DHPs like compound 3a (MIC = 0.8 µg/mL) .

Lipophilicity and Bioavailability

The calculated LogP of 3.2 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . Comparative data from Diethyl 1-benzyl-4-phenyl-DHP (LogP = 4.1) indicate that smaller ester groups (methyl vs. ethyl) reduce hydrophobicity, potentially enhancing in vivo distribution.

Research Gaps and Future Directions

  • Biological Screening: No published data exist on this compound’s antimicrobial, anticancer, or cardiovascular effects.

  • Toxicokinetics: ADMET profiling is critical given the nitro group’s potential mutagenicity .

  • Structural Analogues: Synthesis of 3,5-dicarboxamide derivatives (replacing esters) could enhance target specificity .

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